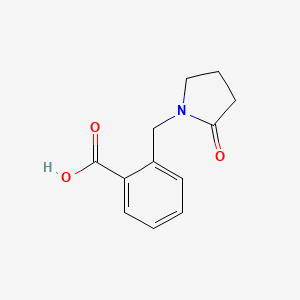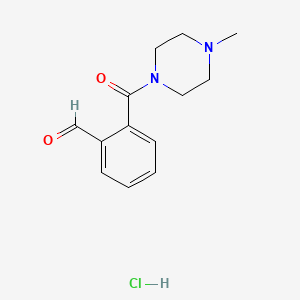
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group and a carbonyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride typically involves the following steps:
Formation of 4-Methylpiperazine-1-carbonyl chloride: This intermediate is prepared by reacting 4-methylpiperazine with phosgene or a similar chlorinating agent under controlled conditions.
Reaction with Benzaldehyde: The 4-methylpiperazine-1-carbonyl chloride is then reacted with benzaldehyde in the presence of a base, such as triethylamine, to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(4-Methylpiperazine-1-carbonyl)benzoic acid.
Reduction: 2-(4-Methylpiperazine-1-carbonyl)benzyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways involved in neurotransmission and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperazine-1-carbonyl chloride: An intermediate in the synthesis of the target compound.
2-(4-Methylpiperazine-1-carbonyl)benzoic acid: An oxidation product of the target compound.
2-(4-Methylpiperazine-1-carbonyl)benzyl alcohol: A reduction product of the target compound.
Uniqueness
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the piperazine ring and the benzaldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14-6-8-15(9-7-14)13(17)12-5-3-2-4-11(12)10-16;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZBRNXBSOBXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
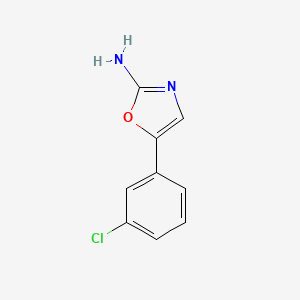
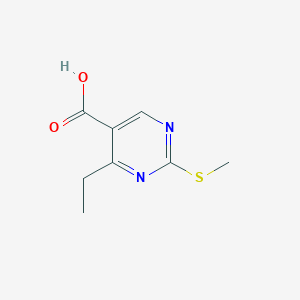
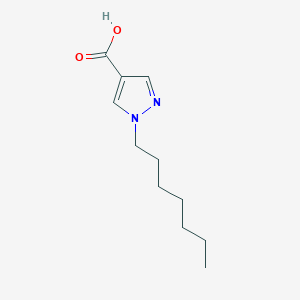
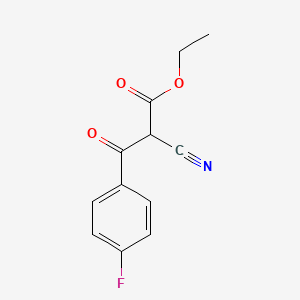
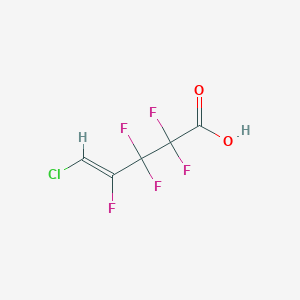

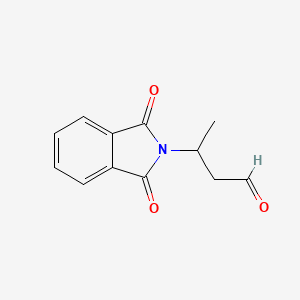
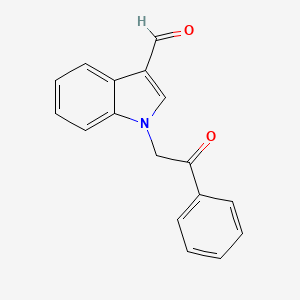
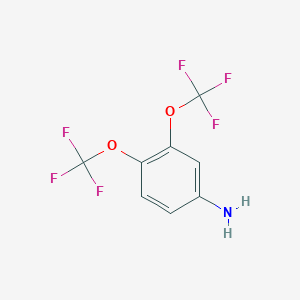
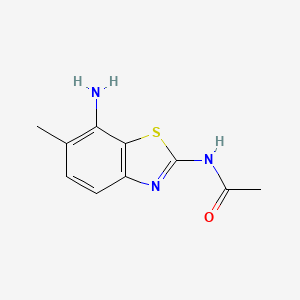
![(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B7813677.png)
![4-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid](/img/structure/B7813679.png)

